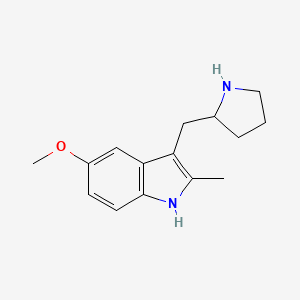
5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole, also known as 5-MeO-MPMI, is a synthetic compound that belongs to the family of indole-based psychedelics. It has been found to have potential therapeutic applications in the treatment of various mental illnesses.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole involves the reaction of 5-methoxy-2-methyl-1H-indole with pyrrolidine and formaldehyde in the presence of a catalyst to form the desired compound.
Starting Materials
5-methoxy-2-methyl-1H-indole, pyrrolidine, formaldehyde, catalyst
Reaction
Step 1: Dissolve 5-methoxy-2-methyl-1H-indole in a suitable solvent., Step 2: Add pyrrolidine and formaldehyde to the reaction mixture., Step 3: Add a catalyst to the reaction mixture and stir at a suitable temperature for a suitable time., Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.
作用機序
The mechanism of action of 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole involves the activation of the serotonin 5-HT2A receptor, which leads to an increase in the release of neurotransmitters such as dopamine and glutamate. This results in altered perception, mood, and cognition. The compound has also been found to have a modulatory effect on the activity of the prefrontal cortex, which is involved in the regulation of behavior and emotion.
生化学的および生理学的効果
The biochemical and physiological effects of 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole include altered perception, mood, and cognition. The compound has been found to induce a state of heightened awareness and emotional openness, which may have therapeutic benefits for individuals with mental illnesses. However, the compound may also induce adverse effects such as anxiety, paranoia, and hallucinations.
実験室実験の利点と制限
The advantages of using 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole in lab experiments include its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in mental illnesses. The compound is also relatively easy to synthesize and purify. However, the limitations of using 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole in lab experiments include its potential for inducing adverse effects, which may complicate the interpretation of results. Additionally, the compound has not been extensively studied in humans, and its long-term effects are not well understood.
将来の方向性
For research on 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole include the investigation of its therapeutic potential in the treatment of mental illnesses, particularly depression, anxiety, and PTSD. The compound may also have potential applications in the field of neuroscience, including the study of the role of the serotonin 5-HT2A receptor in cognition and perception. Further research is needed to better understand the long-term effects of the compound and to develop safer and more effective treatment options for mental illnesses.
Conclusion:
In conclusion, 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole is a synthetic compound that has potential therapeutic applications in the treatment of various mental illnesses. The compound has a high affinity for the serotonin 5-HT2A receptor and has been found to induce altered perception, mood, and cognition. However, the compound may also induce adverse effects, and its long-term effects are not well understood. Future research is needed to better understand the therapeutic potential of the compound and to develop safer and more effective treatment options for mental illnesses.
科学的研究の応用
5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole has been found to have potential therapeutic applications in the treatment of various mental illnesses, including depression, anxiety, and post-traumatic stress disorder (PTSD). The compound has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
特性
IUPAC Name |
5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10-13(8-11-4-3-7-16-11)14-9-12(18-2)5-6-15(14)17-10/h5-6,9,11,16-17H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERFJYMNJDIENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

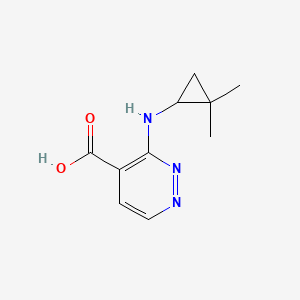
![(6-Chloro-4-{[2-(4-chlorophenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2626786.png)
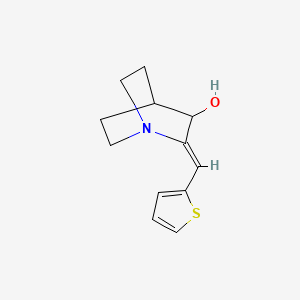
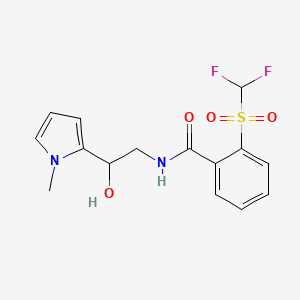
![N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626789.png)
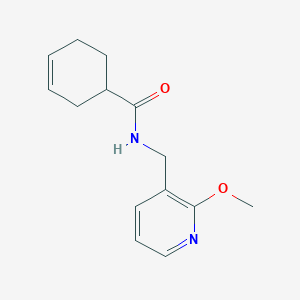

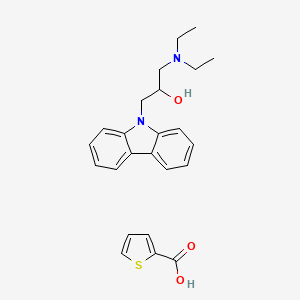
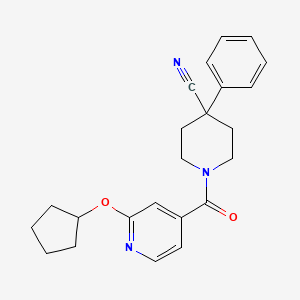
amine hydrochloride](/img/structure/B2626797.png)
![2-((3-allyl-4-oxo-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2626798.png)
![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2626800.png)
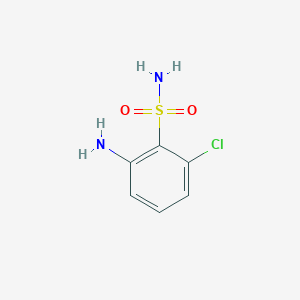
![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2626804.png)